2-bromo-4-fluoro-6-nitrobenzaldehyde
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Overview
Description
2-Bromo-4-fluoro-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 and a molecular weight of 248.01 g/mol . It is a benzaldehyde derivative, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-6-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoro-2-nitrobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane. The reaction mixture is maintained at a low temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Reduction: Formation of 2-bromo-4-fluoro-6-aminobenzaldehyde.
Oxidation: Formation of 2-bromo-4-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitrobenzaldehyde is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-6-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-nitrobenzaldehyde can be compared with other similar compounds such as:
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-Bromo-2,6-difluorobenzaldehyde: Contains two fluorine atoms and lacks the nitro group.
Uniqueness
The unique combination of bromine, fluorine, and nitro groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
1805421-10-6 |
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Molecular Formula |
C7H3BrFNO3 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
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